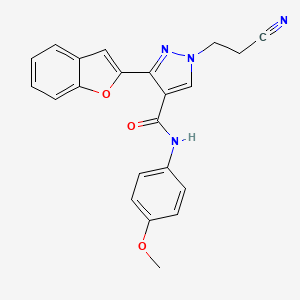![molecular formula C18H25BrClNO5 B4973476 1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCPB and is a piperidine derivative that has been synthesized through a series of chemical reactions. In
Aplicaciones Científicas De Investigación
BCPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal excitability and neurotransmitter release. BCPB has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of BCPB involves its interaction with certain ion channels in the brain. Specifically, BCPB has been shown to modulate the activity of voltage-gated sodium channels, which play a critical role in neuronal excitability. By modulating the activity of these channels, BCPB can alter the firing properties of neurons and affect neurotransmitter release.
Biochemical and Physiological Effects
BCPB has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have demonstrated that BCPB can alter the firing properties of neurons, increase neurotransmitter release, and modulate synaptic plasticity. These effects can have significant implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BCPB in lab experiments is its specificity for certain ion channels in the brain. This allows researchers to selectively modulate the activity of these channels and study their effects on neuronal excitability and neurotransmitter release. However, one limitation of using BCPB is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on BCPB. One area of interest is the development of more selective compounds that target specific ion channels in the brain. Additionally, further research is needed to understand the long-term effects of BCPB on neuronal function and the potential for toxicity. Finally, studies are needed to explore the potential therapeutic applications of BCPB in the treatment of neurological disorders.
Métodos De Síntesis
BCPB can be synthesized through a series of chemical reactions, starting with the reaction of 2-bromo-4-chlorophenol with butyl bromide to form 4-(2-bromo-4-chlorophenoxy)butyl bromide. This intermediate compound is then reacted with 4-methylpiperidine to form BCPB. The final step in the synthesis process involves the formation of the oxalate salt of BCPB.
Propiedades
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO.C2H2O4/c1-13-6-9-19(10-7-13)8-2-3-11-20-16-5-4-14(18)12-15(16)17;3-1(4)2(5)6/h4-5,12-13H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWGZYOUJHHPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)
![3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)


![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B4973448.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)

![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)